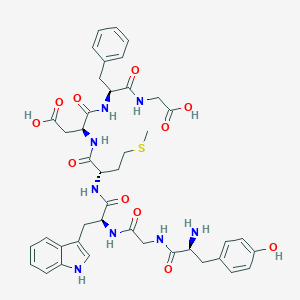
Nalidixic acid sodium salt
Übersicht
Beschreibung
Nalidixic acid sodium salt is a quinolone antibiotic that is effective against both gram-positive and gram-negative bacteria . It acts in a bacteriostatic manner in lower concentrations and is bactericidal in higher concentrations . It inhibits a subunit of DNA gyrase and topoisomerase IV and reversibly blocks DNA replication in susceptible bacteria .
Molecular Structure Analysis
The empirical formula of Nalidixic acid sodium salt is C12H11N2NaO3 . Its molecular weight is 254.22 . The compound is a quinolone .Chemical Reactions Analysis
Nalidixic acid sodium salt inhibits a subunit of DNA gyrase and topoisomerase IV . It reversibly blocks DNA replication in susceptible bacteria .Physical And Chemical Properties Analysis
Nalidixic acid sodium salt has a molecular weight of 254.22 . It has a melting point of >280 °C . It is soluble in water, with a solubility of 50 mg/mL .Wissenschaftliche Forschungsanwendungen
Drug Repositioning
Nalidixic acid, the first member of the quinolone class with limited use today, has been selected for drug repositioning . This is a modern strategy used to uncover new applications for out-of-date drugs .
Synthesis of Metal Complexes
Nalidixic acid has been used to obtain nine new metal complexes with lanthanide cations . The experimental data suggest that the quinolone acts as a bidentate ligand, binding to the metal ion via the keto and carboxylate oxygen atoms .
Cytotoxic Activity Studies
The cytotoxic activity of the complexes synthesized from nalidixic acid has been studied using the tumoral cell lines, MDA-MB-231 and LoVo, and a normal cell line, HUVEC .
DNA Binding Studies
The affinity of the nalidixic acid complexes for DNA and the manner of binding have been tested using UV–Vis spectroscopy and competitive binding studies . The results indicate that major and minor groove binding play a significant role in these interactions .
Serum Proteins Binding Studies
The affinity of the nalidixic acid complexes towards serum proteins has also been evaluated . The complexes display higher affinity towards albumin than apotransferrin .
Research on Mechanisms of Gyrase Activity
Nalidixic acid is suitable in laboratory applications for research of the mechanisms of gyrase activity .
Research on Metabolic Pathways Related to DNA Synthesis
Nalidixic acid is also used in laboratory applications for research on metabolic pathways related to DNA synthesis .
Antibacterial Applications
Nalidixic acid is most effective against gram-negative bacteria, including Enterobacter species and other common resistant species . This makes it a valuable tool in the study of these bacteria and the development of new antibacterial treatments.
Safety And Hazards
Nalidixic acid sodium salt is harmful if swallowed and is suspected of causing cancer . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid dust formation .
Eigenschaften
IUPAC Name |
sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.Na/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;/h4-6H,3H2,1-2H3,(H,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKRAUFZFDQWLE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
389-08-2 (Parent) | |
| Record name | Nalidixate sodium anhydrous [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001017230 | |
| Record name | Sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalidixic acid sodium salt | |
CAS RN |
3374-05-8 | |
| Record name | Nalidixate sodium anhydrous [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALIDIXATE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7NU182221 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Nalidixic acid sodium salt exert its antimicrobial effects?
A1: Nalidixic acid sodium salt, a quinolone antibiotic, targets bacterial DNA gyrase (topoisomerase II) []. This enzyme is essential for bacterial DNA replication and transcription. By inhibiting DNA gyrase, Nalidixic acid sodium salt disrupts these critical processes, ultimately leading to bacterial cell death.
Q2: Has Nalidixic acid sodium salt shown promise in treating infections caused by organisms other than bacteria?
A2: Interestingly, research suggests that Nalidixic acid sodium salt might possess activity against Microsporidia []. This group of eukaryotic intracellular parasites can cause severe opportunistic infections, particularly in immunocompromised individuals. In vitro studies demonstrated that Nalidixic acid sodium salt inhibited the replication of Encephalitozoon intestinalis and Vittaforma corneae []. Moreover, in a mouse model of V. corneae infection, treatment with Nalidixic acid sodium salt significantly prolonged survival compared to untreated controls []. While these findings are promising, further research is needed to explore its therapeutic potential against microsporidiosis fully.
Q3: Can Nalidixic acid sodium salt be incorporated into novel drug delivery systems?
A3: While not directly studied in the provided papers, Nalidixic acid sodium salt's release kinetics have been investigated using a sulfonated poly (ether ether ketone) (SPEEK) membrane as a potential drug delivery system []. Researchers found that the SPEEK membrane successfully released both Nalidixic acid sodium salt and ciprofloxacin in a controlled manner []. This finding suggests that incorporating Nalidixic acid sodium salt into advanced drug delivery systems like SPEEK membranes could be a viable strategy for achieving prolonged drug release and potentially improving its therapeutic efficacy.
Q4: What are the implications of finding Listeria and Yersinia in dairy processing environments, particularly concerning Nalidixic acid sodium salt?
A4: A study investigating environmental contamination in Vermont dairy plants found a prevalence of Listeria innocua and Yersinia enterocolitica []. These findings highlight the importance of stringent hygiene practices in dairy processing to prevent post-pasteurization contamination. While the study did not directly involve Nalidixic acid sodium salt, it emphasizes the need for effective strategies to control bacterial contamination in food production. The emergence of antibiotic resistance, potentially driven by the overuse of antibiotics like Nalidixic acid sodium salt, further underscores the importance of preventing foodborne illnesses through rigorous hygiene and sanitation measures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione](/img/structure/B17823.png)
![5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene](/img/structure/B17826.png)








![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)
